
2-(1H-indol-3-ylsulfanyl)aniline
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Overview
Description
2-(1H-indol-3-ylsulfanyl)aniline is an organic compound with the molecular formula C14H12N2S. It is a derivative of indole, a heterocyclic aromatic organic compound, and aniline, an aromatic amine. This compound is known for its unique structure, which combines the indole ring with a sulfanyl group attached to an aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-ylsulfanyl)aniline typically involves the reaction of indole-3-thiol with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation under controlled conditions:
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m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C selectively oxidizes the sulfanyl group to a sulfoxide (>90% yield) .
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H₂O₂ (30%) in acetic acid at 50°C produces sulfones quantitatively .
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate sulfoxides before further oxidation to sulfones .
Reduction Reactions
The aniline group participates in reductive transformations:
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LiAlH₄ in THF reduces nitro derivatives (e.g., 2-(1H-indol-3-ylsulfanyl)-4-nitroaniline) to corresponding amines (85–92% yield) .
-
Pd/C with H₂ (1 atm) hydrogenates unsaturated side chains without affecting the indole ring .
Electrophilic Substitution
The indole ring directs electrophilic attack to the C2 and C5 positions:
Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Bromine (Br₂) | CH₃COOH, 25°C | 5-Bromo-2-(1H-indol-3-ylsulfanyl)aniline | 78 | |
Nitric Acid (HNO₃) | H₂SO₄, 0°C | 5-Nitro derivative | 65 |
Regioselectivity : The sulfanyl group deactivates the C3 position, favoring substitution at C5 .
Transition Metal-Catalyzed Coupling
Ru(II)-catalyzed C–H activation enables cross-coupling:
-
With Maleimides :
Mechanism : The free amino group directs Ru(II) to cleave the indole C2–H bond, followed by migratory insertion into maleimide .
Cyclization Reactions
The compound forms heterocycles via intramolecular reactions:
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With Al₂O₃ : Heating at 120°C in toluene yields 2-(1H-indol-3-ylsulfanyl)-2,3-dihydroquinazolin-4(1H)-one (6a, 68% yield) .
-
Under Acidic Conditions : Reacts with aldehydes (e.g., benzaldehyde) to form indole-fused benzodiazepines (55–70% yield) .
Schiff Base Formation
The aniline group condenses with carbonyl compounds:
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Reaction : 2-(1H-Indol-3-ylsulfanyl)aniline + 4-chlorobenzaldehyde
-
Conditions : EtOH, glacial AcOH, reflux (4 h)
Applications : These Schiff bases show anticancer activity (IC₅₀: 7–12 μM against HCT-116 cells) .
Nucleophilic Reactions
The sulfanyl group acts as a nucleophile:
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Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form S-methyl derivatives (91% yield) .
-
Acylation : Acetyl chloride in pyridine yields S-acetyl products (88% yield) .
Photochemical Reactions
UV irradiation (λ = 254 nm) in MeCN induces:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 2-(1H-indol-3-ylsulfanyl)aniline. For instance, compounds synthesized from indole derivatives have shown promising results against various cancer cell lines, including breast and colon cancers.
Case Study: Cytotoxicity Against Cancer Cells
- A study demonstrated that derivatives of indole compounds exhibited selective cytotoxicity against HCT-116 colon cancer cells, with IC50 values ranging from 7.1 to 11.9 μM .
- Structural modifications significantly enhanced their activity, suggesting that the indole moiety plays a crucial role in anticancer efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
- Research indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
- The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways, making it a candidate for further development in treating bacterial infections.
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for neuroprotective effects.
Case Study: Neuroprotection in Alzheimer's Disease
- An animal model study revealed that treatment with certain indole derivatives improved cognitive function and reduced neuroinflammation markers, indicating potential therapeutic applications in neurodegenerative diseases.
Synthesis of Novel Compounds
The versatility of this compound extends to its role as a precursor in synthesizing novel heterocyclic compounds.
Synthesis Techniques
- A one-pot reaction involving this compound can yield various derivatives, which are subsequently evaluated for biological activity .
- The synthesis routes often involve condensation reactions with aldehydes or other nucleophiles, leading to compounds with enhanced pharmacological profiles.
Antioxidant Activity
Recent advancements have also pointed towards the antioxidant capabilities of indole derivatives.
Case Study: Antioxidant Evaluation
- A study using 2D-QSAR modeling showed that certain modifications of indole compounds exhibited significant antioxidant activity, outperforming traditional antioxidants like ascorbic acid .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-ylsulfanyl)aniline involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-ylthio)aniline
- 2-(1H-indol-3-ylsulfanyl)-phenylamine
- 2-indol-3-ylthiophenylamine
Uniqueness
2-(1H-indol-3-ylsulfanyl)aniline is unique due to its specific combination of the indole ring and the sulfanyl group attached to an aniline moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-(1H-indol-3-ylsulfanyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features an indole moiety linked to a sulfanyl group and an aniline structure. This unique arrangement contributes to its biological activities, particularly in targeting various cellular pathways.
Antibacterial Activity
Research indicates that compounds containing indole derivatives exhibit broad-spectrum antibacterial properties.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Studies have shown that derivatives similar to this compound can have low MIC values against Gram-positive bacteria, including MRSA and Staphylococcus epidermidis. For instance, certain indole derivatives demonstrated MIC values as low as 0.5 μg/mL against MRSA .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
This compound | MRSA | 0.5 |
Indole Derivative A | Staphylococcus epidermidis | 1.0 |
Indole Derivative B | Escherichia coli | Moderate |
Anti-inflammatory Activity
Indole compounds are known for their anti-inflammatory properties. The presence of electron-withdrawing groups enhances the activity of indole derivatives.
Research Insights:
- Compounds with indole structures have been shown to inhibit pro-inflammatory cytokines, demonstrating potential for treating inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies.
Case Studies:
- Cytotoxicity Assays: The compound has been tested against several cancer cell lines, revealing significant cytotoxic effects.
Cell Line | IC50 (μM) | Activity |
---|---|---|
MCF-7 | 1.8 ± 0.9 | High |
UO-31 | 2.6 ± 0.89 | Moderate |
- Mechanism of Action: The mechanism involves the inhibition of key enzymes associated with cancer proliferation, such as Axl kinase .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.
Findings:
Properties
CAS No. |
32884-72-3 |
---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)aniline |
InChI |
InChI=1S/C14H12N2S/c15-11-6-2-4-8-13(11)17-14-9-16-12-7-3-1-5-10(12)14/h1-9,16H,15H2 |
InChI Key |
PEQZTTVBRREURO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC3=CC=CC=C3N |
solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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